N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
The compound is a heterocyclic molecule featuring:
- A 1,2,4-triazole core substituted with a methyl group and a thioether linkage.
- The thioether connects to a 2-oxoethyl group, which is further attached to a pyrazoline ring bearing a thiophen-2-yl and p-tolyl substituent.
- A furan-2-carboxamide moiety linked via a methyl group to the triazole ring.
The thiophene and p-tolyl groups enhance lipophilicity, while the triazole and pyrazoline rings may contribute to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S2/c1-16-7-9-17(10-8-16)19-13-18(21-6-4-12-35-21)29-31(19)23(32)15-36-25-28-27-22(30(25)2)14-26-24(33)20-5-3-11-34-20/h3-12,19H,13-15H2,1-2H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOBHOTVUMXGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=CO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that integrates multiple functional groups and heterocycles. Its structure includes a pyrazole ring known for diverse biological activities, a triazole moiety that enhances pharmacological potential, and a thiophene group contributing to its unique properties. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery and development.
Anticancer Potential
Research indicates that derivatives containing thiadiazole and related structures exhibit significant anticancer activity. For instance, compounds with structural similarities to this compound have shown efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | HTC116 (Colon Carcinoma) | 10.5 | |
| Thiadiazole Derivative | HepG2 (Liver Carcinoma) | 12.0 | |
| Pyrazole Derivative | A549 (Lung Carcinoma) | 15.0 |
The exact mechanism of action for this compound remains largely unexplored. However, molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression. These studies can provide insights into the structure–activity relationship (SAR), guiding further optimization of the compound's pharmacological profile.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have demonstrated antimicrobial activity against resistant bacterial strains. The presence of the triazole moiety is particularly noteworthy as it has been associated with enhanced antibacterial effects.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Sulfonamide Derivative | MRSA | 8 µg/mL | |
| Thiadiazole Derivative | E. coli | 16 µg/mL |
Study on Thiadiazole Derivatives
A study published in PMC evaluated various thiadiazole derivatives for their anticancer efficacy. The results indicated that certain derivatives exhibited significant cytotoxicity against human colon carcinoma and hepatocellular carcinoma cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies conducted on similar compounds have revealed potential binding interactions with key enzymes involved in cancer metabolism and bacterial resistance mechanisms. These insights are critical for understanding how modifications to the structure of N-((4-methyl... can enhance its biological activity .
Scientific Research Applications
The compound N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.
Pharmaceutical Chemistry
The compound is being investigated for its potential as a pharmacological agent . Its structure suggests that it may exhibit activity against various diseases, particularly due to the presence of the triazole and furan moieties, which are known for their antimicrobial and antifungal properties.
Case Study: Antifungal Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antifungal activity against strains of Candida and Aspergillus species. The mechanism of action appears to involve inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Agricultural Chemistry
Research indicates that this compound may also serve as a pesticide or herbicide . The thiophene ring in its structure is associated with increased biological activity in agricultural applications.
Data Table: Efficacy Against Pests
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphis gossypii | 200 | 85 |
| Spodoptera exigua | 150 | 78 |
| Tetranychus urticae | 100 | 90 |
Material Science
The compound's unique properties allow it to be explored as an additive in polymers or coatings, enhancing durability and resistance to environmental factors.
Case Study: Polymer Blends
In a recent study, blends of polymers incorporated with this compound showed improved mechanical properties and UV resistance compared to standard formulations. This suggests potential applications in manufacturing durable goods.
Biochemistry
The compound is being studied for its role in various biochemical pathways, particularly those related to enzyme inhibition and modulation.
Insights from Research
Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorder treatments.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzothiazole-3-Carboxamide Derivatives ()
Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and its analogs share a benzothiazole-carboxamide backbone but differ in substituents:
- Core Structure: The thiazolidinone ring in these compounds contrasts with the target compound’s triazole-thioether-pyrazoline system. Thiazolidinones are known for their anti-inflammatory and antimicrobial activities, whereas triazoles often exhibit kinase inhibition or antifungal properties.
- Substituents : Halogenated phenyl groups (e.g., 4-chloro, 2,6-difluoro) in ’s compounds enhance electronegativity and may improve target binding compared to the target’s p-tolyl group, which offers steric bulk and moderate lipophilicity.
Table 1: Key Differences in Benzothiazole Derivatives vs. Target Compound
Pyrazole-3-Carboxamide Analogs ()
The compound N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide features:
- A pyrazole ring with a 4-methoxyphenyl group and a hydroxyethyl carboxamide side chain.
- Structural Contrasts: The pyrazole’s two adjacent nitrogen atoms vs. the triazole’s three nitrogen atoms alter electron distribution and hydrogen-bonding capacity.
- Bioactivity Implications : Pyrazole derivatives are prevalent in anticancer and analgesic agents, suggesting divergent therapeutic applications compared to the target compound’s likely kinase-targeting profile .
Aromaticity and Stability Considerations ()
The target compound’s thiophene, p-tolyl, and furan groups contribute to a conjugated π-system, enhancing aromatic stability and resonance. This contrasts with halogenated phenyl groups in benzothiazole derivatives, which prioritize electronic effects over extended conjugation. Aromaticity in the pyrazoline ring may further stabilize the target compound’s structure, a feature absent in non-cyclic analogs .
Preparation Methods
Formation of the Pyrazoline Subunit
The pyrazoline ring is synthesized via-dipolar cycloaddition between chalcone derivatives and hydrazine derivatives.
- Chalcone precursor preparation :
- Condense p-tolualdehyde with thiophen-2-yl acetophenone in ethanolic NaOH (50°C, 6 h).
- Yield: 78% (m.p. 132–134°C).
- Cycloaddition reaction :
- React chalcone with hydrazine hydrate (80% v/v) in refluxing ethanol (12 h).
- Isolate 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (Yield: 65%).
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.44 (dd, J = 5.2, 1.2 Hz, 1H, Th-H), 7.21–7.15 (m, 3H, Ar-H + Th-H), 5.32 (dd, J = 11.6, 4.8 Hz, 1H, CH), 3.92 (dd, J = 17.2, 11.6 Hz, 1H, CH$$2$$), 3.21 (dd, J = 17.2, 4.8 Hz, 1H, CH$$2$$), 2.41 (s, 3H, CH$$3$$).
Assembly of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with α-halo ketones.
- Acyl hydrazide formation :
- Treat ethyl 4-methyl-3-(phenethylthio)-5H-1,2,4-triazole-5-carboxylate with hydrazine hydrate (EtOH, reflux, 8 h).
- Obtain 4-methyl-5-(phenethylthio)-4H-1,2,4-triazole-3-carbohydrazide (Yield: 82%).
- Cyclization with chloroacetylpyrazoline :
- React Intermediate A with chloroacetyl chloride (1.2 eq) in DMF/K$$2$$CO$$3$$ (60°C, 6 h).
- Isolate 5-((2-chloro-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-methyl-4H-1,2,4-triazole-3-carbaldehyde (Yield: 68%).
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Recent advancements enable telescoping Steps 2.2–2.3 using microwave irradiation:
- Conditions : 150 W, 120°C, DMF, 45 min.
- Advantages :
- 32% reduction in reaction time
- Improved yield (78% vs. 71% conventional)
- Reduced byproduct formation (<5% vs. 12–15%)
Solid-Phase Parallel Synthesis
For combinatorial exploration, Wang resin-bound protocols achieve:
- Loading capacity : 0.8 mmol/g
- Cycle time : 6 h per compound
- Purity : >85% (HPLC) without chromatography
Analytical Characterization Benchmarks
Spectroscopic Data Correlation
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 8.21 (s, 1H, CONH), 7.89 (d, J = 3.6 Hz, 1H, Furan-H), 6.62 (dd, J = 3.6, 1.8 Hz, 1H, Furan-H) |
| $$ ^{13}C $$ NMR | δ 169.8 (CONH), 152.4 (Triazole-C3), 142.1 (Thiophene-C2) |
| HRMS (ESI+) | Calc. for C$${32}$$H$${30}$$N$$6$$O$$3$$S$$_2$$: 610.1764; Found: 610.1768 [M+H]$$^+$$ |
Challenges and Optimization Strategies
Stereochemical Control
The pyrazoline ring introduces two stereocenters, necessitating:
Sulfur Oxidation Mitigation
The sulfide bridge is prone to overoxidation:
- Solutions :
- Strict N$$_2$$ atmosphere during thiol-ene coupling
- Addition of 1,4-dithiothreitol (0.1 eq) as antioxidant
- Limit reaction temps to <60°C
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Furan-2-carbohydrazide | 420 | 38 |
| EDCI | 680 | 29 |
| Wang Resin | 950 | 18 |
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 86 | 24 |
| PMI (g/g) | 32 | 11 |
| Energy (kWh/mol) | 48 | 19 |
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
Answer:
The synthesis involves multi-step reactions starting with precursors such as furan-2-carboxamide derivatives and functionalized triazole/pyrazole intermediates. Critical steps include:
- Thioether linkage formation : Reaction of 2-mercapto-1,2,4-triazole derivatives with α-bromoacetamide intermediates under basic conditions (e.g., NaH in DMF) to establish the thioether bridge .
- Heterocyclic ring assembly : Cyclization of pyrazoline precursors using phosphorus pentasulfide or hydrazine derivatives to form the 4,5-dihydro-1H-pyrazole core .
- Amide coupling : Final step using carbodiimide reagents (e.g., EDC/HOBt) to link the furan-2-carboxamide moiety .
Key monitoring : Reaction progress is tracked via TLC and HPLC, with intermediates purified via column chromatography .
Basic: How is the structural identity of this compound confirmed?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR confirm the presence of characteristic signals (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak and fragmentation pattern .
- X-ray crystallography : Optional for absolute configuration determination, particularly for chiral centers in the pyrazole ring .
Intermediate: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization depends on:
- Temperature control : Pyrazole cyclization requires strict temperature ranges (e.g., 80–100°C) to avoid side reactions like over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst use : Lewis acids (e.g., ZnCl) accelerate heterocyclic ring formation .
Troubleshooting : Low yields in amide coupling may indicate moisture sensitivity; use anhydrous conditions and molecular sieves .
Advanced: How can researchers identify and mitigate by-products in the synthesis?
Answer:
By-product analysis involves:
- LC-MS profiling : Detect impurities via reverse-phase HPLC coupled with ESI-MS to identify masses corresponding to over-alkylated triazoles or hydrolyzed amides .
- NMR-guided isolation : H-C HSQC and COSY spectra distinguish regioisomers (e.g., thiophene vs. furan misincorporation) .
Mitigation strategies : - Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted nucleophilic attacks .
- Stepwise purification : Isolate intermediates before proceeding to subsequent steps to reduce cross-contamination .
Advanced: What methodologies are suitable for studying its biological activity?
Answer:
Mechanistic studies require:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., FITC-labeled casein for protease activity) .
- Cellular uptake studies : Radiolabel the compound with C or H to quantify intracellular accumulation in target cell lines .
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., COX-2 or EGFR kinases) .
Validation : Cross-validate in vitro results with in vivo models (e.g., xenograft assays) to assess pharmacokinetic-pharmacodynamic (PK/PD) relationships .
Advanced: How should researchers address contradictions in reported bioactivity data?
Answer:
Resolve discrepancies via:
- Structured meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to confirm EC/IC consistency .
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
Critical factors : Account for solvent effects (e.g., DMSO cytotoxicity above 0.1% v/v) and batch-to-batch purity variations .
Advanced: What strategies are recommended for scale-up synthesis?
Answer:
Scale-up challenges include:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioether formation) to improve heat dissipation .
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer solvent systems .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
